2-Oxoindoline-5-carbonyl chloride

Vue d'ensemble

Description

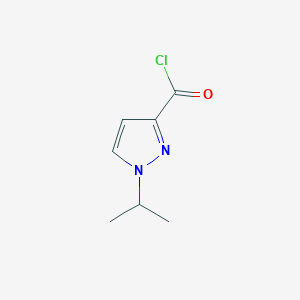

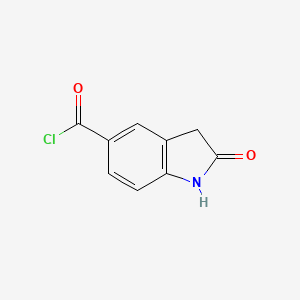

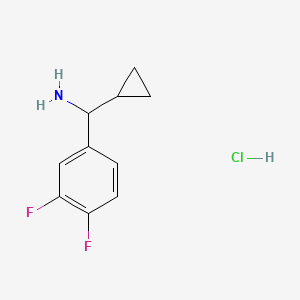

2-Oxoindoline-5-carbonyl chloride , also known by its chemical formula C₉H₆ClNO₂ , is a compound with intriguing properties. It belongs to the class of carbonyl chlorides and exhibits a carbonyl group (C=O) along with a chlorine atom (Cl) attached to an indoline ring system. The indoline moiety imparts unique reactivity and potential biological activity to this compound.

Synthesis Analysis

The synthesis of 2-Oxoindoline-5-carbonyl chloride involves several routes, but one common method is the Vilsmeier–Haack reaction . In this process, an indoline derivative reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product. The reaction proceeds through the formation of an intermediate chloroiminium ion, which subsequently reacts with the indoline ring system, leading to the carbonyl chloride functionality.

Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-5-carbonyl chloride consists of an indoline ring fused with a carbonyl group and a chlorine atom. The indoline ring provides aromaticity and contributes to the compound’s stability. The carbonyl chloride moiety is essential for its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Hydrolysis : 2-Oxoindoline-5-carbonyl chloride can undergo hydrolysis in the presence of water, yielding the corresponding 2-oxoindoline-5-carboxylic acid . This reaction is essential for understanding its behavior under physiological conditions.

Nucleophilic Substitution : The chlorine atom in the carbonyl chloride group makes it susceptible to nucleophilic attack. Various nucleophiles can react with this compound, leading to diverse products.

Amide Formation : By reacting with primary amines, 2-Oxoindoline-5-carbonyl chloride can form amides, which may have biological significance.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (which can be found in literature).

- Solubility : It may exhibit solubility in organic solvents such as dichloromethane or acetone.

- Color : The compound may appear as a white or pale-yellow solid.

Safety And Hazards

- Toxicity : As a carbonyl chloride derivative, it is likely toxic. Proper handling and protective measures are essential.

- Corrosiveness : It can be corrosive to skin and eyes due to the chlorine atom.

- Inhalation Risk : Inhalation of its vapors should be avoided.

Orientations Futures

- Biological Evaluation : Investigate its potential as an antitumor agent or other therapeutic applications.

- Structure–Activity Relationship (SAR) : Explore modifications to enhance its biological activity.

- Drug Development : Consider designing analogs based on its scaffold for targeted therapies.

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXXBGZFKUBIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoindoline-5-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)

![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)

![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)